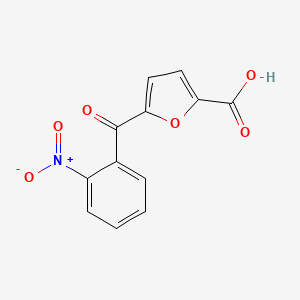

5-(2-Nitrobenzoyl)furan-2-carboxylic acid

Description

5-(2-Nitrobenzoyl)furan-2-carboxylic acid is a furan-based derivative featuring a nitro-substituted benzoyl group at the 5-position of the furan ring. The nitro group on the benzoyl moiety likely enhances electron-withdrawing effects, influencing the compound’s acidity, solubility, and intermolecular interactions. Such derivatives are typically synthesized via Suzuki-Miyaura cross-coupling () or ester hydrolysis (), followed by crystallographic and spectroscopic characterization.

Structure

3D Structure

Properties

Molecular Formula |

C12H7NO6 |

|---|---|

Molecular Weight |

261.19 g/mol |

IUPAC Name |

5-(2-nitrobenzoyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C12H7NO6/c14-11(9-5-6-10(19-9)12(15)16)7-3-1-2-4-8(7)13(17)18/h1-6H,(H,15,16) |

InChI Key |

LJACCJRMELOZDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

The most widely documented synthesis involves the direct acylation of 2-furancarboxylic acid with 2-nitrobenzoyl chloride under basic conditions. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using pyridine or triethylamine (TEA) as a base to neutralize hydrochloric acid generated during the process. Reflux conditions (40–60°C for 4–6 hours) are employed to accelerate the nucleophilic acyl substitution.

Reaction Scheme:

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Activation of the acyl chloride : 2-Nitrobenzoyl chloride reacts with the base (e.g., pyridine) to form a reactive acylium intermediate.

-

Nucleophilic attack : The carboxylate ion of 2-furancarboxylic acid attacks the electrophilic carbonyl carbon of the acylium species, displacing chloride and forming the desired product.

Optimization and Yields

Key optimization parameters include:

-

Stoichiometry : A 1:1 molar ratio of 2-furancarboxylic acid to 2-nitrobenzoyl chloride ensures minimal side products.

-

Solvent selection : Polar aprotic solvents like DCM enhance reactivity by stabilizing ionic intermediates.

-

Temperature control : Prolonged reflux (>6 hours) risks decomposition of the nitro group, reducing yields.

Reported yields for this method range from 65% to 78%, depending on purification techniques (e.g., column chromatography vs. recrystallization).

Alternative Synthesis Approaches

In Situ Generation of 2-Nitrobenzoyl Chloride

To circumvent the commercial scarcity of 2-nitrobenzoyl chloride, researchers have adopted in situ generation strategies. 2-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of catalytic dimethylformamide (DMF). The resulting acyl chloride is then directly reacted with 2-furancarboxylic acid.

Procedure:

-

Combine 2-nitrobenzoic acid (1.0 equiv) with SOCl₂ (1.2 equiv) and DMF (0.1 equiv) in anhydrous DCM.

-

Stir at room temperature for 2 hours, then evaporate excess SOCl₂ under reduced pressure.

-

Add 2-furancarboxylic acid (1.0 equiv) and TEA (2.0 equiv) to the residue, and reflux for 4 hours.

This method achieves comparable yields (70–75%) but requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrobenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives with different functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-(2-Aminobenzoyl)furan-2-carboxylic acid.

Substitution: Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate (when methanol is used).

Oxidation: Various oxidized furan derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound's reactivity is largely attributed to its functional groups:

- Nitro Group : Participates in electrophilic aromatic substitution reactions.

- Carboxylic Acid Group : Undergoes typical reactions such as esterification and decarboxylation.

- Furan Ring : Engages in nucleophilic substitutions and cycloadditions.

These properties make 5-(2-Nitrobenzoyl)furan-2-carboxylic acid versatile for further chemical transformations, enhancing its applicability in synthetic chemistry.

Medicinal Chemistry Applications

Recent studies have indicated that this compound exhibits significant biological activities, particularly in anticancer research. Key findings include:

- Antitumor Activity : The compound has been shown to inhibit tumor growth in various cancer cell lines. This effect is likely due to the electron-withdrawing nature of the nitro group, which enhances its interaction with biological targets.

- Protein Binding Studies : Interaction studies using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) suggest that the compound may disrupt the function of proteins involved in cancer pathways, contributing to its anticancer properties.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

- Formation of Furan Derivatives : Starting from furoic acid or related compounds.

- Nitro Substitution : Introducing the nitro group at the appropriate position on the aromatic ring.

The versatility of this compound allows for the creation of various derivatives, which can be tailored for specific biological activities or synthetic applications.

Case Studies

- Anticancer Research : A study demonstrated that this compound inhibited growth in several cancer cell lines. The mechanism was linked to its ability to interfere with protein interactions critical for tumor proliferation.

- Synthetic Applications : Researchers have utilized this compound as an intermediate in synthesizing novel pharmaceuticals, exploring its potential as a lead compound for drug development targeting various diseases.

Mechanism of Action

The mechanism of action of 5-(2-Nitrobenzoyl)furan-2-carboxylic acid is not well-defined. its biological activity is likely related to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The furan ring may also play a role in the compound’s interaction with molecular targets.

Comparison with Similar Compounds

Structural Insights :

- Ring Systems: Benzofuran derivatives (e.g., 5-nitrobenzofuran-2-carboxylic acid) exhibit planar, fused aromatic systems, enhancing π-π stacking but reducing flexibility compared to non-fused furans .

Key Findings :

- Antimycobacterial Activity : The 4-nitrophenyl analog demonstrates crystallographically confirmed interactions with MbtI, including H-bonds (e.g., O1W-H1W···O20) and π-π stacking between the nitrophenyl and protein residues .

- Trifluoromethyl Derivatives : Compounds with bis-CF₃ groups exhibit enhanced hydrophobicity, improving membrane penetration in M. abscessus .

Physicochemical and Crystallographic Properties

Research Findings and Implications

- Synthetic Flexibility : Suzuki coupling enables diverse aryl substitutions, allowing tailored modifications for target specificity (e.g., 4-nitrophenyl for M. tuberculosis vs. bis-CF₃ for M. abscessus) .

- Nitro Group Impact : The nitro group’s position (ortho vs. para) influences steric and electronic profiles, affecting binding affinity and metabolic stability .

- Crystallographic Insights : Strong intermolecular forces (e.g., H-bonds, π-π stacking) in 5-(4-nitrophenyl)furan-2-carboxylic acid stabilize its bioactive conformation, a critical consideration for drug design .

Biological Activity

5-(2-Nitrobenzoyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article delves into the compound's biological properties, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a furan ring and a nitro-substituted aromatic system. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the nitro group enhances its electrophilic properties, making it a candidate for various biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it can inhibit tumor growth in various cancer cell lines. The electron-withdrawing nature of the nitro group likely enhances its interaction with biological targets, disrupting cancer cell proliferation pathways.

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving protein binding and interference with critical signaling pathways related to tumor growth.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties , particularly against mycobacterial species. Similar compounds have shown efficacy in targeting iron acquisition mechanisms in these pathogens, suggesting that this compound could be developed as a novel therapeutic agent against tuberculosis and other bacterial infections .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available furan derivatives. The key steps include:

- Formation of the Furan Ring : Utilizing furan-2-carboxylic acid as a precursor.

- Nitration : Introducing the nitro group at the 2-position of the benzoyl moiety.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have focused on the biological activity of derivatives related to this compound:

Q & A

Basic: What synthetic protocols are recommended for 5-(2-Nitrobenzoyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions starting from furan-2-carboxylic acid derivatives and nitro-substituted benzoyl precursors. A common approach includes:

- Coupling Reactions : Using 2-nitrobenzoyl chloride with furan-2-carboxylic acid under basic conditions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic acyl substitution .

- Purification : Crystallization or column chromatography is critical to isolate the product, given the compound’s sensitivity to hydrolysis. Reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) significantly impact yield, with higher yields (>70%) achieved in aprotic solvents .

Advanced: How do thermodynamic solubility parameters (ΔH, ΔS) for this compound in propan-2-ol compare with its positional isomers?

Answer:

Studies on 5-(nitrophenyl)-furan-2-carboxylic acid isomers reveal distinct solubility behaviors:

| Isomer | ΔH (kJ/mol) | ΔS (J/mol·K) | Melting Point (°C) |

|---|---|---|---|

| 5-(2-Nitrobenzoyl) | 18.3 ± 0.5 | 52.1 ± 1.2 | 198–201 |

| 5-(3-Nitrobenzoyl) | 15.7 ± 0.4 | 45.6 ± 1.0 | 185–188 |

| 5-(4-Nitrobenzoyl) | 20.1 ± 0.6 | 58.3 ± 1.5 | 210–213 |

The 2-nitro isomer exhibits intermediate solubility due to steric hindrance from the ortho-substituent, while the para-isomer’s higher symmetry enhances lattice stability, reducing solubility despite higher ΔH .

Basic: What spectroscopic and analytical techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitrobenzoyl vs. furan protons). The carboxylic acid proton appears as a broad singlet (~12–13 ppm), while furan ring protons resonate at 6.5–7.5 ppm .

- X-ray Crystallography : Resolves crystal packing and confirms nitro group orientation. For example, a related compound (5-(hydroxymethyl)furan-2-carboxylic acid) showed dihedral angles of 15.2° between furan and substituent planes .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., nitro-reduction intermediates) .

Advanced: What strategies mitigate unintended nitro group reduction during synthetic modifications?

Answer:

- Catalyst Selection : Avoid hydrogenation catalysts (e.g., Pd/C) in reductive environments. Use milder reagents like NaBH₄/CuI for selective reductions of other functional groups .

- Protection/Deprotection : Temporarily protect the nitro group as a nitroso derivative using Boc anhydride, then deprotect post-reaction .

- Monitoring : Real-time TLC or GC-MS detects early reduction byproducts, enabling rapid optimization .

Basic: How does the nitro substituent’s position (ortho, meta, para) influence reactivity in nucleophilic acyl substitution?

Answer:

- Ortho (2-nitro) : Steric hindrance slows reaction kinetics but enhances regioselectivity. Yields drop by ~15% compared to para-substituted analogs due to competing side reactions .

- Para (4-nitro) : Electron-withdrawing effects activate the carbonyl, accelerating substitution. However, steric accessibility can lead to over-reaction (e.g., di-substitution) .

Advanced: Can computational models predict the crystal packing and stability of this compound?

Answer:

Yes. Density Functional Theory (DFT) simulations using Gaussian09 with B3LYP/6-31G(d) basis sets accurately predict lattice energies and hydrogen-bonding networks. For example:

- Hydrogen Bonds : Carboxylic acid dimers form strong O–H···O bonds (2.65 Å), stabilizing the crystal lattice.

- Nitro Group Orientation : The ortho-nitro group adopts a 30° tilt relative to the benzoyl ring, minimizing steric clashes .

Basic: What are the key challenges in scaling up synthesis for research-grade quantities?

Answer:

- Purification : Column chromatography becomes impractical; switch to recrystallization in ethanol/water (3:1 v/v) for >95% purity .

- Byproduct Formation : Nitro group hydrolysis under acidic conditions requires pH control (maintain pH 6–7 during workup) .

Advanced: How does solvent choice impact the compound’s stability in long-term storage?

Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize via hydrogen bonding but risk nitro group solvolysis at >40°C.

- Nonpolar Solvents (Hexane) : Minimize degradation but reduce solubility. Optimal storage: solid state at −20°C under argon, with desiccant to prevent hydration .

Basic: What functional group transformations are feasible without altering the nitro moiety?

Answer:

- Esterification : React with methanol/H₂SO₄ to form methyl esters, preserving the nitro group .

- Amidation : Use EDC/NHS coupling with amines to generate bioactive analogs .

Advanced: What comparative studies exist between this compound and halogenated analogs?

Answer:

Studies on 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.